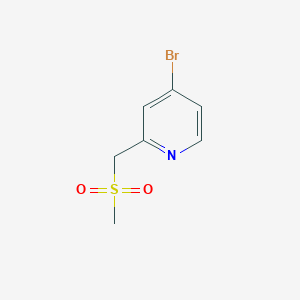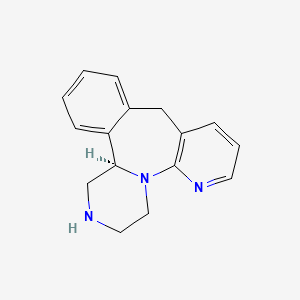
Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a compound that features a cyclopropyl group attached to a pyrrolidine ring via a methylamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropylmethyl-(s)-1-pyrrolidin-2-ylmethyl-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl bromide with (s)-1-pyrrolidin-2-ylmethyl-amine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of cyclopropylmethyl-(s)-1-pyrrolidin-2-ylmethyl-amine may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylmethyl ketones, while reduction may produce cyclopropylmethyl alcohols.
Aplicaciones Científicas De Investigación
Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cyclopropylmethyl-(s)-1-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets. The cyclopropyl group can engage in hyperconjugation, stabilizing carbocations and influencing the reactivity of the compound. The pyrrolidine ring may interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethylamine: Lacks the pyrrolidine ring, making it less complex and potentially less versatile in applications.
(s)-1-Pyrrolidin-2-ylmethylamine: Does not have the cyclopropyl group, which may reduce its stability and reactivity.
Uniqueness
Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is unique due to the combination of the cyclopropyl group and the pyrrolidine ring. This combination imparts distinct structural and electronic properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H18N2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-cyclopropyl-N-[[(2S)-pyrrolidin-2-yl]methyl]methanamine |
InChI |
InChI=1S/C9H18N2/c1-2-9(11-5-1)7-10-6-8-3-4-8/h8-11H,1-7H2/t9-/m0/s1 |
Clave InChI |
NRUNYHTXLPOHDF-VIFPVBQESA-N |
SMILES isomérico |
C1C[C@H](NC1)CNCC2CC2 |
SMILES canónico |
C1CC(NC1)CNCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methylthieno[2,3-c]pyridin-7-amine](/img/structure/B8464324.png)





![3-bromo-6-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8464365.png)






![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,4-ethyl-1-[(4-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8464419.png)
